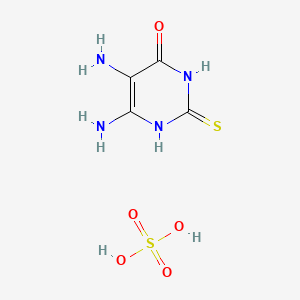
4,5-Diamino-2-thiouracil sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-2-thiouracil sulfate is a chemical compound with the molecular formula C4H8N4O5S2 and a molecular weight of 256.26 g/mol It is a derivative of thiouracil, a class of compounds known for their biological and chemical significance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-2-thiouracil sulfate typically involves the reaction of thiourea with a suitable amine under controlled conditions. One common method involves the reaction of thiourea with 4,5-diaminouracil in the presence of a sulfur source, such as sulfuric acid, to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its sulfate form .
化学反应分析
Types of Reactions
4,5-Diamino-2-thiouracil sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4,5-Diamino-2-thiouracil sulfate has several scientific research applications:
作用机制
The mechanism of action of 4,5-diamino-2-thiouracil sulfate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects such as the reduction of thyroid hormone production in the case of antithyroid applications .
相似化合物的比较
Similar Compounds
2-Thiouracil: A thiouracil derivative with similar biological activities.
4-Thiouracil: Another thiouracil derivative with distinct chemical properties.
2,4-Dithiouracil: A compound with two sulfur atoms in the uracil ring, offering unique reactivity.
Uniqueness
4,5-Diamino-2-thiouracil sulfate is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
生物活性
4,5-Diamino-2-thiouracil sulfate (CAS No. 117043-67-1) is a thiouracil derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of thyroid disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is synthesized through the reaction of thiourea with 4,5-diaminouracil in the presence of a sulfur source, typically sulfuric acid. This compound features both amino and thiol groups, contributing to its unique reactivity and biological activity. The presence of these functional groups allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate binding and subsequent catalytic activity, which can lead to therapeutic effects in various conditions:
- Enzyme Inhibition : The compound has been shown to inhibit thyroid peroxidase, an enzyme critical in thyroid hormone synthesis. This property makes it a candidate for treating hyperthyroidism.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Thyroid Function Studies : Research has indicated that this compound effectively reduces thyroid hormone levels in animal models of hyperthyroidism. A study demonstrated a significant decrease in serum thyroxine (T4) levels upon administration of the compound.
- Antimicrobial Investigations : In vitro studies have shown that this compound exhibits inhibitory effects against certain bacterial strains. One study reported a notable reduction in bacterial growth when exposed to varying concentrations of the compound .
- Enzyme Kinetics : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor of thyroid peroxidase. The inhibition constant (Ki) was determined through enzyme assays, providing insights into its potency as an inhibitor.
属性
IUPAC Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJJDGZBPWILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














